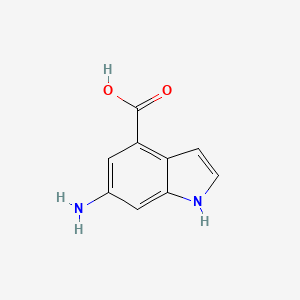

6-Amino-1H-indole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-1H-indole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-5-3-7(9(12)13)6-1-2-11-8(6)4-5/h1-4,11H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTOTRDWHQRKJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CC(=CC(=C21)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619756 | |

| Record name | 6-Amino-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-34-3 | |

| Record name | 6-Amino-1H-indole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 6-Amino-1H-indole-4-carboxylic acid

This guide provides a comprehensive overview of the synthesis and characterization of 6-Amino-1H-indole-4-carboxylic acid, a key building block in medicinal chemistry. The content is structured to provide not only procedural details but also the underlying scientific rationale, ensuring a deep understanding for researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

This compound is a structurally important indole derivative. The indole nucleus is a prevalent scaffold in numerous biologically active compounds and pharmaceuticals.[1][2] The presence of both an amino group and a carboxylic acid on the indole ring makes this molecule a versatile synthon for the creation of diverse chemical libraries. The specific substitution pattern of 6-amino and 4-carboxy groups offers unique opportunities for derivatization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[3][4] For instance, indole-2-carboxylic acid derivatives have been investigated as novel HIV-1 integrase strand transfer inhibitors.[5][6][7]

Strategic Synthesis of this compound

The synthesis of substituted indoles can be challenging, often requiring multi-step sequences and careful control of reaction conditions. A common and effective strategy for preparing this compound involves the construction of the indole ring from a suitably substituted benzene derivative. One such approach is a modification of the Leimgruber-Batcho indole synthesis.[8]

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound starts by disconnecting the indole ring to reveal a more accessible substituted nitrotoluene precursor. This precursor can be further simplified to commercially available starting materials.

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthetic Protocol

This protocol outlines a reliable pathway to synthesize the target compound, emphasizing the rationale behind key steps.

Step 1: Esterification of 3-Methyl-4-nitrobenzoic acid

The initial step involves the protection of the carboxylic acid group as a methyl ester. This is crucial to prevent its interference in subsequent reactions.

-

Procedure:

-

Suspend 3-Methyl-4-nitrobenzoic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Methyl 3-methyl-4-nitrobenzoate.

-

-

Causality: The acidic catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Step 2: Leimgruber-Batcho Indole Synthesis

This powerful reaction sequence constructs the indole ring.

-

Procedure:

-

Dissolve Methyl 3-methyl-4-nitrobenzoate in a suitable solvent like DMF.

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and heat the mixture. This forms an enamine intermediate.

-

The intermediate is then subjected to reductive cyclization. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

The reaction simultaneously reduces the nitro group and facilitates the cyclization to form the indole ring.

-

After filtration of the catalyst and removal of the solvent, Methyl 6-amino-1H-indole-4-carboxylate is obtained.

-

-

Trustworthiness: The progress of the enamine formation and the subsequent cyclization should be monitored by TLC to ensure complete conversion and to minimize side product formation.

Step 3: Saponification to the Final Product

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

-

Procedure:

-

Dissolve the Methyl 6-amino-1H-indole-4-carboxylate in a mixture of methanol and water.

-

Add an excess of a base, such as sodium hydroxide or lithium hydroxide.

-

Stir the mixture at room temperature or with gentle heating until the ester is completely hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 4-5.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

-

Authoritative Grounding: The choice of a mild base like lithium hydroxide can be advantageous in minimizing potential side reactions with the sensitive indole nucleus.

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and environment of protons. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the amino group protons, the N-H proton of the indole, and the carboxylic acid proton. The coupling patterns of the aromatic protons are particularly useful for confirming the substitution pattern.

-

¹³C NMR: Shows the number of unique carbon atoms in the molecule. The carboxyl carbon will have a characteristic downfield chemical shift (typically 165-185 ppm).[9] The carbons of the indole ring will appear in the aromatic region.

Infrared (IR) Spectroscopy:

IR spectroscopy is invaluable for identifying the key functional groups present.

-

The O-H stretch of the carboxylic acid will appear as a very broad band in the range of 2500-3300 cm⁻¹.[9][10][11][12]

-

The C=O stretch of the carboxylic acid will be a strong, sharp absorption around 1690-1760 cm⁻¹.[9][10][11]

-

The N-H stretches of the primary amine will appear as two sharp peaks in the region of 3300-3500 cm⁻¹.

-

The N-H stretch of the indole ring will also be present in this region.

Mass Spectrometry (MS):

Mass spectrometry determines the molecular weight of the compound, providing strong evidence for its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

HPLC is the primary method for assessing the purity of the final compound.[13][14][15]

-

Method: A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).[14]

-

Detection: UV detection is suitable as the indole ring is a strong chromophore.

-

Purity Assessment: The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. A purity of >95% is generally desired for compounds intended for biological screening.

Summary of Expected Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic, amine, indole N-H, and carboxylic acid protons with characteristic chemical shifts and coupling constants. |

| ¹³C NMR | Resonances for all 9 carbon atoms, including a downfield signal for the carboxyl carbon. |

| IR (cm⁻¹) | Broad O-H (2500-3300), sharp C=O (1690-1760), two N-H (amine, 3300-3500), and indole N-H (~3400). |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of C₉H₈N₂O₂ (176.17 g/mol ).[16] |

| HPLC | A single major peak indicating high purity (>95%). |

Purification and Isolation

The final product is typically purified by recrystallization or column chromatography.

-

Recrystallization: A suitable solvent system (e.g., ethanol/water or methanol/water) can be used to recrystallize the crude product. This is often effective for removing minor impurities.

-

Column Chromatography: If significant impurities are present, silica gel column chromatography may be necessary. A polar eluent system, such as a gradient of methanol in dichloromethane, is typically used.

Caption: Workflow for the purification and characterization of this compound.

Conclusion

The synthesis and characterization of this compound require a systematic and well-understood approach. The methods outlined in this guide provide a robust framework for obtaining this valuable building block in high purity. Careful execution of the synthetic steps and thorough analytical characterization are paramount to ensure the quality of the final compound for its intended applications in drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. echemi.com [echemi.com]

- 13. mdpi.com [mdpi.com]

- 14. tdcommons.org [tdcommons.org]

- 15. agilent.com [agilent.com]

- 16. 4-amino-1H-indole-6-carboxylic acid | C9H8N2O2 | CID 40786918 - PubChem [pubchem.ncbi.nlm.nih.gov]

1H and 13C NMR spectral analysis of 6-Amino-1H-indole-4-carboxylic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-Amino-1H-indole-4-carboxylic acid

Introduction: The Role of NMR in Characterizing Novel Indole Scaffolds

Indole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] this compound is a compelling example of this scaffold, featuring both an electron-donating group (the amino group at C6) and an electron-withdrawing group (the carboxylic acid at C4) on its benzenoid ring. This unique substitution pattern creates a distinct electronic environment that is crucial to understand for applications in drug discovery and development.[2][3]

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the unambiguous structural elucidation of such molecules.[4][5] It provides precise, atom-level information on the chemical structure, connectivity, and environment of nuclei within a molecule.[4] This guide offers a comprehensive walkthrough of the complete NMR analysis of this compound, from sample preparation to the detailed interpretation of its ¹H and ¹³C NMR spectra. It is designed for researchers and drug development professionals who require a deep and practical understanding of how to apply NMR for the structural verification of complex heterocyclic compounds.

Molecular Structure and Electronic Environment

To interpret the NMR spectra of this compound, one must first consider its structure and the electronic influence of its substituents. The amino group (-NH₂) at the C6 position is a strong electron-donating group (EDG) through resonance, increasing electron density at the ortho and para positions. Conversely, the carboxylic acid group (-COOH) at the C4 position is an electron-withdrawing group (EWG), decreasing electron density, primarily through an inductive effect. This push-pull electronic dynamic is key to predicting the chemical shifts of the aromatic protons and carbons.

Below is the annotated structure of this compound, with all unique protons and carbons labeled for reference in the subsequent spectral analysis.

Caption: Annotated structure of this compound.

Experimental Workflow: From Sample to Spectrum

A high-quality NMR spectrum is contingent upon meticulous sample preparation and correctly defined acquisition parameters.[6] The workflow diagram below outlines the critical stages of the process.

Caption: Standard workflow for NMR spectral analysis.

Protocol 1: NMR Sample Preparation

The polarity of the amino and carboxylic acid functional groups necessitates the use of a polar deuterated solvent. DMSO-d₆ is an ideal choice as it readily dissolves the compound and its residual proton signal (δ ≈ 2.50 ppm) can serve as a secondary reference. Furthermore, it allows for the observation of exchangeable protons (-NH, -OH, -NH₂).[7]

-

Weighing: Accurately weigh 5-10 mg of this compound and place it in a clean, dry vial.[8][9]

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.[10]

-

Mixing: Gently vortex or sonicate the vial until the sample is completely dissolved. A homogenous solution free of particulate matter is critical for high-resolution spectra.[10]

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. Avoid introducing any solid particles.[8]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.

Protocol 2: Standard ¹H and ¹³C NMR Data Acquisition

These parameters are typical for a 400 MHz spectrometer and may be adjusted based on the specific instrument and sample concentration.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker systems).

-

Spectral Width (SW): ~16 ppm (centered around 6-8 ppm).

-

Acquisition Time (AQ): ~2-3 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 16-64, depending on concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A standard proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30').[11]

-

Spectral Width (SW): ~220-240 ppm (centered around 120 ppm).[11]

-

Acquisition Time (AQ): ~1 second.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): 1024 or higher, as required to achieve an adequate signal-to-noise ratio.

-

¹H NMR Spectral Analysis: Predicted Data and Interpretation

The predicted ¹H NMR spectrum is characterized by distinct signals for the indole ring protons, as well as broad signals for the exchangeable protons of the amino, carboxylic acid, and indole N-H groups.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H1 (N-H) | 11.0 - 12.0 | broad singlet (br s) | - | Typical for indole N-H; deshielded and often broad due to quadrupole broadening and exchange.[11] |

| H_COOH | 12.0 - 13.0 | very broad singlet (v br s) | - | Characteristic of a carboxylic acid proton; highly deshielded and subject to hydrogen bonding and exchange.[12][13] |

| H₂_NH₂ | 5.0 - 6.0 | broad singlet (br s) | - | Position is concentration and solvent-dependent; broad due to exchange. |

| H7 | ~7.5 | doublet (d) | J ≈ 1.5-2.0 Hz | Deshielded by the adjacent N1. Shows small meta-coupling to H5. |

| H2 | ~7.2 | triplet or dd | J ≈ 2.5-3.0 Hz | Coupled to both H1 and H3. Its exact multiplicity can vary. |

| H5 | ~7.0 | doublet (d) | J ≈ 1.5-2.0 Hz | Shielded by the electron-donating -NH₂ group at C6. Shows meta-coupling to H7. |

| H3 | ~6.4 | triplet or dd | J ≈ 2.5-3.0 Hz | Typically the most upfield of the non-benzenoid indole protons, coupled to H1 and H2.[11] |

Key Interpretive Insights:

-

Exchangeable Protons: The signals for H1 (N-H), H_COOH, and H₂_NH₂ will disappear upon the addition of a few drops of D₂O to the NMR tube, confirming their assignment.

-

Substituent Effects: The electron-donating -NH₂ group at C6 is expected to shift the signals of adjacent protons (H5 and H7) upfield compared to an unsubstituted indole. Conversely, the electron-withdrawing -COOH group at C4 will have a deshielding effect, though its impact on proton shifts is less direct than on the attached carbon.

¹³C NMR Spectral Analysis: Predicted Data and Interpretation

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom will appear as a singlet. The chemical shifts are highly indicative of the local electronic environment.

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C_COOH | 165 - 175 | Characteristic chemical shift for a carboxylic acid carbonyl carbon.[12][13] |

| C6 | 140 - 150 | Attached to the electron-donating amino group, causing significant deshielding. |

| C7a | 135 - 140 | Bridgehead carbon adjacent to the indole nitrogen.[11] |

| C3a | 128 - 133 | Bridgehead carbon.[11] |

| C2 | 123 - 128 | Pyrrole ring carbon adjacent to nitrogen.[11] |

| C4 | 120 - 125 | Attached to the electron-withdrawing carboxylic acid group. |

| C7 | 115 - 120 | Influenced by the adjacent indole nitrogen. |

| C5 | 105 - 115 | Shielded due to its position ortho to the electron-donating amino group. |

| C3 | 100 - 105 | Typically the most shielded carbon in the indole ring system.[11] |

Key Interpretive Insights:

-

Carbonyl Signal: The C_COOH signal will be the most downfield signal in the spectrum, which is a definitive marker for the carboxylic acid group.

-

Substituent Effects: The C6 carbon, directly bonded to the nitrogen of the amino group, will be significantly deshielded. In contrast, the C5 carbon (ortho to the -NH₂ group) will be noticeably shielded (shifted upfield) due to the strong electron-donating resonance effect.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra, guided by an understanding of fundamental principles and substituent effects, provides an unequivocal confirmation of the structure of this compound. The predicted chemical shifts, multiplicities, and coupling constants outlined in this guide serve as a robust framework for researchers to interpret their experimental data. By following the detailed protocols for sample preparation and data acquisition, scientists can ensure the generation of high-quality spectra, enabling confident structural elucidation, which is a critical step in the pipeline of drug discovery and chemical synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. news-medical.net [news-medical.net]

- 3. azooptics.com [azooptics.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. NMR Spectroscopy in Drug Discovery and Development [labome.com]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ocw.mit.edu [ocw.mit.edu]

- 9. scribd.com [scribd.com]

- 10. organomation.com [organomation.com]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

Physical and chemical properties of 6-Amino-1H-indole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 6-Amino-1H-indole-4-carboxylic acid (CAS No: 885520-34-3), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its structural features, physicochemical parameters, spectral characteristics, and reactivity profile. Furthermore, it outlines detailed experimental protocols for the determination of its key properties and discusses its potential applications, drawing upon data from authoritative sources to ensure scientific integrity and practical relevance for researchers in the field.

Introduction

This compound belongs to the indole family, a core scaffold in a multitude of biologically active compounds. The presence of both an amino group and a carboxylic acid group on the indole ring system imparts this molecule with a unique combination of acidic and basic properties, making it a versatile building block in the synthesis of novel pharmaceutical agents. Understanding its fundamental physical and chemical characteristics is paramount for its effective utilization in drug design and development, enabling researchers to predict its behavior in biological systems and to devise appropriate synthetic and analytical methodologies.

Molecular Structure and Identifiers

The foundational step in characterizing any chemical compound is to establish its unequivocal identity through its molecular structure and associated identifiers.

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 885520-34-3 | [1] |

| Molecular Formula | C₉H₈N₂O₂ | |

| Molecular Weight | 176.17 g/mol | |

| MDL Number | MFCD03094985 |

Physical Properties

The physical properties of a compound are critical for its handling, formulation, and absorption characteristics in a biological system.

Table 2: Physical Properties of this compound and Related Compounds

| Property | Value | Notes | Source |

| Appearance | Light brown solid | [2] | |

| Melting Point | 75-79 °C | For the related compound 6-Aminoindole. The carboxylic acid derivative is expected to have a higher melting point. | |

| Solubility | Low water solubility is likely. | Given the aromatic indole core, solubility in organic solvents like DMSO and methanol is expected to be higher than in water. | [2] |

| pKa | Predicted values suggest it has both acidic and basic properties. | The carboxylic acid group is acidic, while the amino group and the indole nitrogen are basic. |

Spectroscopic Data

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton of the indole, the amino group protons, and the carboxylic acid proton. The aromatic protons will likely appear in the range of 6.5-8.0 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (>10 ppm). The amino group protons will likely appear as a broad singlet, and the indole N-H proton will also be a singlet in a similar region.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-185 ppm. The aromatic carbons of the indole ring will appear in the range of 100-140 ppm.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups:

-

O-H stretch: A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H group, which is involved in hydrogen bonding.[3]

-

N-H stretch: One or two sharp to moderately broad peaks in the region of 3300-3500 cm⁻¹ corresponding to the amino group and the indole N-H.

-

C=O stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid.[3]

-

C=C stretch: Aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.[4]

-

C-N stretch: Absorptions in the 1250-1350 cm⁻¹ region.

Indole and its derivatives typically exhibit strong UV absorption due to their aromatic nature. The UV-Vis spectrum is expected to show characteristic absorption maxima (λmax) in the range of 260-290 nm. The exact position and intensity of these bands will be influenced by the amino and carboxylic acid substituents.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its three key functional components: the indole ring, the amino group, and the carboxylic acid group.

Acid-Base Properties

This molecule is amphoteric, meaning it can act as both an acid and a base.

-

Acidity: The carboxylic acid group (-COOH) is the primary acidic center.

-

Basicity: The amino group (-NH₂) is the primary basic center. The nitrogen atom of the indole ring is also weakly basic.

The interplay of these groups will determine the molecule's charge state at different pH values, which is a critical factor in its solubility, membrane permeability, and interaction with biological targets.

Reactivity

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction to an alcohol.

-

Amino Group: The amino group can be acylated, alkylated, and can participate in the formation of Schiff bases.

-

Indole Ring: The indole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution, primarily at the C3 position. However, the directing effects of the existing amino and carboxylic acid groups will influence the regioselectivity of such reactions.

Stability and Storage

This compound should be stored in a well-ventilated place with the container tightly closed.[2] It is advisable to store it in a dry and cool environment, protected from light.[5] Indole derivatives can be sensitive to air and light, potentially leading to discoloration and degradation over time.

Applications in Drug Discovery and Research

Indole-based compounds are a cornerstone of medicinal chemistry, with numerous approved drugs containing this scaffold. The specific substitution pattern of this compound makes it an attractive starting point for the synthesis of a variety of potential therapeutic agents.

Derivatives of indole-6-carboxylic acid have been investigated for their potential as antiproliferative agents, targeting receptors such as EGFR and VEGFR-2, which are often overexpressed in cancer.[6] The amino group at the 6-position provides a handle for further chemical modification to explore structure-activity relationships and optimize biological activity.

Safety and Handling

Based on available safety data sheets for related compounds, this compound should be handled with care.

Hazard Statements:

-

Harmful if swallowed.[2]

-

Causes skin irritation.[2]

-

Causes serious eye irritation.[2]

-

May cause respiratory irritation.[2]

Precautionary Measures:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

Wash hands and any exposed skin thoroughly after handling.[2]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[2]

-

Use only outdoors or in a well-ventilated area.[2]

-

Store in a well-ventilated place and keep the container tightly closed.[2]

In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.[2]

Experimental Protocols

The following are generalized protocols for determining the key physicochemical properties of this compound. These should be adapted based on available equipment and specific experimental conditions.

Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

Caption: Workflow for melting point determination.

Determination of Solubility

The solubility can be determined by the shake-flask method.

Step-by-step methodology:

-

Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol, DMSO, methanol) in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. Filtration through a syringe filter may be necessary.

-

Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculate the solubility in units of mg/mL or mol/L.

Determination of pKa

The pKa can be determined by potentiometric titration or UV-Vis spectroscopy.

Potentiometric Titration Method:

-

Dissolve a known amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent if necessary).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH), while monitoring the pH with a calibrated pH meter.

-

Plot the pH of the solution against the volume of titrant added.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Caption: Workflow for pKa determination by potentiometric titration.

Acquisition of NMR Spectra

¹H and ¹³C NMR:

-

Dissolve an appropriate amount of the compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

-

Transfer the solution to a clean NMR tube.

-

Acquire the spectra on an NMR spectrometer, following standard operating procedures for shimming, tuning, and setting acquisition parameters.

-

Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectrum.

Conclusion

References

- 1. 4-amino-1H-indole-6-carboxylic acid | C9H8N2O2 | CID 40786918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to 6-Amino-1H-indole-4-carboxylic acid: A Versatile Scaffold for Modern Drug Discovery

Abstract

6-Amino-1H-indole-4-carboxylic acid is a bifunctional heterocyclic compound that has emerged as a cornerstone synthetic building block in medicinal chemistry. Its rigid indole core, decorated with strategically positioned amino and carboxylic acid groups, offers a unique combination of reactivity and structural features. This guide provides an in-depth analysis of its chemical properties, reactivity, and applications, with a particular focus on its role in the synthesis of kinase inhibitors. We will explore detailed, field-proven protocols and the causal logic behind experimental choices, offering researchers and drug development professionals a practical resource for leveraging this powerful scaffold.

Core Characteristics: Physicochemical and Spectroscopic Profile

The utility of this compound begins with its fundamental properties. The indole nucleus is a "privileged structure" in drug discovery, known for its ability to mimic peptide structures and engage in key biological interactions.[1] The addition of an amino group at the C6 position and a carboxylic acid at the C4 position creates a versatile platform for diverse chemical modifications.

Physicochemical Properties

A summary of the key physical and chemical identifiers for this compound is presented below.

| Property | Value |

| Molecular Formula | C₉H₈N₂O₂ |

| Molecular Weight | 176.17 g/mol |

| CAS Number | 885520-34-3 |

| Appearance | Solid powder (typically off-white to brown) |

| Melting Point | >250 °C (decomposes) |

| Solubility | Soluble in DMSO and DMF; sparingly soluble in methanol; insoluble in water |

Spectroscopic Data

The structural features of this compound give rise to a distinct spectroscopic signature. The following table summarizes the expected NMR and IR data, which are crucial for reaction monitoring and structural confirmation.[2][3][4]

| Spectroscopy | Feature | Expected Chemical Shift / Frequency |

| ¹H NMR | N-H (Indole) | ~11-12 ppm (broad singlet) |

| COOH | ~12-13 ppm (broad singlet) | |

| Aromatic Protons | ~6.5-7.5 ppm | |

| NH₂ | ~5-6 ppm (broad singlet) | |

| ¹³C NMR | C=O (Carboxylic Acid) | ~165-175 ppm |

| Aromatic Carbons | ~100-140 ppm | |

| IR | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (very broad) |

| N-H Stretch (Amine & Indole) | 3300-3500 cm⁻¹ | |

| C=O Stretch (Carboxylic Acid) | 1680-1710 cm⁻¹ |

The Chemistry of a Privileged Scaffold: Reactivity Analysis

The synthetic versatility of this compound stems from the distinct reactivity of its three main components: the indole nucleus, the C6-amino group, and the C4-carboxylic acid. Understanding these reactive sites is key to designing successful synthetic strategies.

-

Indole Nucleus : The indole ring is an electron-rich aromatic system.[5] The lone pair of electrons on the nitrogen atom participates in the π-system, making the ring highly nucleophilic, especially at the C3 position. The N-H proton is weakly acidic (pKa ≈ 17) and can be deprotonated with a strong base for N-alkylation or N-arylation reactions.[6]

-

C6-Amino Group : This primary aromatic amine is a potent nucleophile and a weak base. It readily undergoes acylation, sulfonylation, alkylation, and can be used in coupling reactions (e.g., Buchwald-Hartwig amination) to form more complex structures. Its nucleophilicity often necessitates the use of a protecting group during reactions targeting other parts of the molecule.

-

C4-Carboxylic Acid Group : The carboxylic acid is the most acidic functional group in the molecule.[7] It is a key handle for forming amides, esters, and other derivatives.[8][9] The presence of this acidic group can complicate some reactions, making esterification or protection a common initial step.[10][11]

Below is a diagram illustrating the key reactive centers of the molecule.

Caption: Key reactive sites and corresponding transformations.

Application in Focus: Synthesis of Kinase Inhibitors

The indole scaffold is prevalent in approved kinase inhibitors like Sunitinib and Axitinib.[12] The this compound framework provides an ideal starting point for creating libraries of potential inhibitors, as the amino and carboxyl groups can be functionalized to target different regions of the kinase ATP-binding pocket.[13]

General Synthetic Workflow

A common strategy involves first modifying the carboxylic acid via amide coupling to introduce diversity elements that can interact with the solvent-exposed region of the kinase. Subsequently, the amino group is functionalized to interact with the hinge region, often through the formation of a urea or a substituted amine.

References

- 1. mdpi.com [mdpi.com]

- 2. bmse000097 Indole at BMRB [bmrb.io]

- 3. Indole-4-carboxylic acid(2124-55-2) 1H NMR spectrum [chemicalbook.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. mdpi.com [mdpi.com]

- 6. Pyrrole - Wikipedia [en.wikipedia.org]

- 7. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 8. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]

- 9. Khan Academy [khanacademy.org]

- 10. researchgate.net [researchgate.net]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 6-Amino-1H-indole-4-carboxylic acid: Sourcing, Purity Analysis, and Quality Control for Pharmaceutical Research

Abstract: 6-Amino-1H-indole-4-carboxylic acid is a key building block in medicinal chemistry, valued for its role in the synthesis of kinase inhibitors and other targeted therapeutics. The integrity of research and development outcomes is critically dependent on the quality and purity of this starting material. This guide provides an in-depth analysis of the commercial availability of this compound, outlines robust methodologies for its purity assessment, and discusses potential impurities. It is intended to serve as a practical resource for researchers, chemists, and quality control professionals in the drug development sector, ensuring the reliability and reproducibility of their scientific endeavors.

Introduction to this compound

This compound (CAS No. 885520-34-3) is a substituted indole derivative.[1][2][3] The indole scaffold is a privileged structure in drug discovery, and this particular functionalized variant offers strategic chemical handles for building complex molecular architectures. Its amino group provides a nucleophilic site for amide bond formation or other coupling reactions, while the carboxylic acid group allows for further derivatization, making it a versatile synthon in the construction of compound libraries for screening and lead optimization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 885520-34-3 | [1][2][3] |

| Molecular Formula | C₉H₈N₂O₂ | [1][3] |

| Molecular Weight | 176.17 g/mol | [1][3] |

| Appearance | Typically a solid | [4] |

| Storage | Inert atmosphere, room temperature, keep in dark place | [1][3] |

Commercial Availability and Sourcing

This compound is available from a variety of chemical suppliers who cater to the research and development market. Availability ranges from milligram to gram quantities, with purity levels typically advertised at ≥95% or ≥98%.

Causality in Supplier Selection: The choice of supplier should not be based solely on cost. For drug development, consistency between batches is paramount. A supplier with robust quality control and transparent documentation (e.g., Certificates of Analysis with detailed analytical data) is preferable. Early-stage research may tolerate lower purity, but as a project progresses towards preclinical studies, sourcing high-purity material becomes critical to avoid confounding results from unknown impurities.

Table 2: Representative Commercial Suppliers of this compound

| Supplier | Advertised Purity | Available Quantities | Reference |

| BLD Pharm | Data available (NMR, HPLC, LC-MS) | Not specified | [2] |

| Laibo Chem | Not specified | 250mg | [5] |

| Achmem | Not specified | Not specified | [3] |

| A reputable US-based supplier | 98% | 1 gram | [1] |

Note: This table is not exhaustive and is intended to be illustrative. Researchers should conduct their own due diligence when selecting a supplier.

Quality Control & Purity Assessment: A Methodological Approach

A Certificate of Analysis (CofA) from a vendor is a starting point, but independent verification is a cornerstone of good scientific practice. The following methods form a comprehensive approach to qualifying a batch of this compound.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC, particularly reverse-phase HPLC with UV detection (RP-HPLC-UV), is the workhorse for purity assessment. Its primary function is to separate the main compound from any non-volatile impurities. The choice of a C18 column is standard for this type of aromatic molecule. An acidic mobile phase (e.g., using formic acid or trifluoroacetic acid) ensures that the carboxylic acid and amino groups are protonated, leading to sharp, well-defined peaks. Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While HPLC confirms purity, ¹H NMR confirms identity. The NMR spectrum provides a unique fingerprint of the molecule's structure. For this compound, one would expect to see distinct signals for the aromatic protons on the indole ring, as well as exchangeable protons from the N-H and O-H groups. The integration of these signals should correspond to the number of protons in each environment. The absence of significant unassigned signals provides confidence that the material is structurally pure.

Mass Spectrometry (MS)

Trustworthiness: Mass spectrometry serves as the final check for molecular identity by confirming the molecular weight. Techniques like Electrospray Ionization (ESI) are ideal for this molecule. In positive ion mode, one would expect to observe the protonated molecule [M+H]⁺ at m/z 177.17. High-resolution mass spectrometry (HRMS) can further increase confidence by confirming the molecular formula to within a few parts per million (ppm), effectively ruling out other elemental compositions.

Understanding the Impurity Profile

Authoritative Grounding: The potential impurities in a batch are often related to the synthetic route used for its preparation. While specific proprietary synthesis methods are not always disclosed by vendors, common indole synthesis strategies (e.g., Fischer, Reissert, or more modern palladium-catalyzed cyclizations) can provide clues.[6]

Potential Process-Related Impurities

-

Starting Materials: Incomplete reaction could lead to the presence of precursors. For example, syntheses often involve nitrated intermediates that are later reduced to the amine.[7] The presence of a nitro-indole-carboxylic acid analogue would be a potential process-related impurity.

-

Isomers: Positional isomers, such as 4-Amino-1H-indole-6-carboxylic acid or other amino-substituted indole carboxylic acids, could be formed if the directing-group chemistry is not perfectly controlled during synthesis.[8][]

-

Reagents and Byproducts: Residual catalysts (e.g., palladium), coupling agents, or byproducts from Boc-deprotection steps (if used) could be present.[7][10]

Degradation Products

Indoles can be susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of colored, often polymeric, impurities. Proper storage under an inert atmosphere is crucial to maintain purity over time.[1][3]

Protocols for Material Qualification

The following sections provide a self-validating system for accepting new batches of the compound.

Protocol: Purity Determination by Reverse-Phase HPLC

Objective: To determine the purity of this compound using RP-HPLC-UV.

Methodology:

-

Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B over 1 minute, and re-equilibrate for 7 minutes.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

-

Column Temperature: 30 °C.

-

-

Analysis: Inject the sample. Integrate all peaks with a signal-to-noise ratio >3. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

-

Trustworthiness: A successful run should show a sharp, symmetrical main peak with a stable baseline. The retention time should be consistent across multiple injections. Spiking the sample with a known standard, if available, can further validate the peak identity.

Workflow for Incoming Material Acceptance

The following workflow ensures that each new batch of material is systematically evaluated before being released for use in experiments.

Caption: Workflow for qualifying incoming raw material.

Conclusion

The quality of this compound is a critical, and often overlooked, variable in drug discovery research. While readily available from multiple commercial sources, reliance on vendor-supplied data alone is insufficient for ensuring the rigor required in pharmaceutical development. A systematic, in-house qualification process employing orthogonal analytical techniques such as HPLC, NMR, and MS is essential. This approach not only verifies the identity and purity of the material but also provides a baseline for assessing batch-to-batch consistency, ultimately leading to more reliable and reproducible scientific outcomes.

References

- 1. FCKeditor - Resources Browser [hortherbpublisher.com]

- 2. 885520-34-3|this compound|BLD Pharm [bldpharm.com]

- 3. achmem.com [achmem.com]

- 4. 6-Aminoindole 97 5318-27-4 [sigmaaldrich.com]

- 5. This compound , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 6. Pyrrole - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 884494-67-1|4-Amino-1H-indole-6-carboxylic acid|BLD Pharm [bldpharm.com]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility of 6-Amino-1H-indole-4-carboxylic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Amino-1H-indole-4-carboxylic acid, a key heterocyclic building block in contemporary drug discovery. Given the general absence of publicly available quantitative solubility data for this specific molecule, this document emphasizes the foundational physicochemical principles that govern its solubility. We present a predicted solubility profile in a range of common organic solvents, grounded in an expert understanding of molecular structure and solvent-solute interactions. Critically, this guide furnishes detailed, field-proven experimental protocols for determining both kinetic and thermodynamic solubility, empowering researchers to generate precise, reliable data tailored to their specific applications. This document is intended for researchers, medicinal chemists, and formulation scientists who require a deep, practical understanding of this compound's solubility to advance their research and development efforts.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a bifunctional indole derivative of significant interest in medicinal chemistry. Its structure, featuring an aromatic indole core, a basic amino group, and an acidic carboxylic acid moiety, makes it a versatile scaffold for synthesizing a diverse array of potential therapeutic agents. However, the successful progression of any new chemical entity from discovery to clinical application is fundamentally dependent on its physicochemical properties, with solubility being paramount.

Poor solubility can severely hamper drug development by causing:

-

Inaccurate Bioassay Results: Compound precipitation in in vitro assays can lead to misleading structure-activity relationship (SAR) data.

-

Poor Bioavailability: Limited solubility in gastrointestinal fluids can drastically reduce a drug's absorption and, consequently, its efficacy.

-

Formulation and Delivery Challenges: Developing a stable and effective dosage form for an insoluble compound is often a complex and costly endeavor.

Therefore, a thorough understanding and accurate measurement of the solubility of this compound in various solvent systems is not merely an academic exercise; it is a critical prerequisite for its successful application in any drug discovery program.

Physicochemical Properties & Predicted Solubility Profile

The solubility of a molecule is dictated by its intrinsic properties. This compound possesses a unique combination of functional groups that create a complex solubility profile.

-

Molecular Structure: The molecule has a rigid, planar indole ring system, which is largely hydrophobic.

-

Amphoteric Nature: It contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This makes the molecule amphoteric and capable of forming zwitterions, particularly in aqueous or protic environments. This zwitterionic character dramatically increases polarity and favors solubility in polar solvents while hindering it in non-polar organic solvents.[1][2]

-

Hydrogen Bonding: The N-H of the indole ring, the amino group, and the carboxylic acid group are all capable of acting as hydrogen bond donors. The nitrogen and oxygen atoms are also hydrogen bond acceptors. This extensive hydrogen bonding capability is the primary driver of its interactions with protic solvents.

Predicted Solubility Table

Based on these first principles of "like dissolves like," intermolecular forces, and the compound's inherent polarity, we can predict its general solubility behavior. It must be stressed that the following table is a qualitative prediction. Researchers must confirm these values experimentally using the protocols provided in Section 4.

| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful, highly polar solvent and an excellent hydrogen bond acceptor. It can effectively solvate both the polar functional groups and, to a lesser extent, the indole ring, making it the preferred solvent for creating stock solutions. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a highly polar solvent capable of disrupting the intermolecular hydrogen bonds in the solid-state compound. |

| Methanol (MeOH) | Polar Protic | Moderate | As a polar protic solvent, methanol can engage in hydrogen bonding as both a donor and acceptor, facilitating the dissolution of the amino and carboxyl groups. Its small alkyl group is compatible with the indole core. |

| Ethanol (EtOH) | Polar Protic | Low to Moderate | Ethanol is slightly less polar than methanol. The increased hydrocarbon character will likely lead to a modest decrease in solubility compared to methanol. |

| Acetonitrile (ACN) | Polar Aprotic | Low | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF. Its ability to solvate the highly polar, zwitterionic form of the molecule is limited. |

| Tetrahydrofuran (THF) | Moderately Polar Aprotic | Very Low | THF has a lower dielectric constant and is a much weaker solvent for highly polar, hydrogen-bonding solutes. The energy required to break the crystal lattice of the solute would not be compensated by solvation energy. |

| Dichloromethane (DCM) | Non-Polar | Insoluble | The significant polarity mismatch between the highly polar solute and the non-polar solvent will prevent any meaningful dissolution. |

| Hexanes / Heptane | Non-Polar | Insoluble | As highly non-polar aliphatic hydrocarbons, these solvents are incapable of solvating the polar functional groups of the molecule. |

Factors Influencing Solubility: A Deeper Mechanistic Dive

The solubility of this compound is a dynamic equilibrium between the energy holding the crystal lattice together and the energy released upon solvation.

Solvent Polarity and Hydrogen Bonding

The dominant factor for this molecule is its ability to form strong intermolecular hydrogen bonds in its solid state. To dissolve, a solvent must effectively compete with and replace these interactions.

-

Polar Protic Solvents (e.g., Methanol): These solvents can act as both hydrogen bond donors and acceptors, creating a favorable network of interactions with the amino and carboxylic acid groups.

-

Polar Aprotic Solvents (e.g., DMSO): These solvents are strong hydrogen bond acceptors. They excel at solvating the hydrogen bond donor sites (N-H and O-H) of the solute, effectively breaking apart the crystal lattice.

-

Non-Polar Solvents (e.g., Hexanes): These solvents lack the ability to form hydrogen bonds or engage in strong dipole-dipole interactions. The energy cost of breaking the solute's crystal lattice is far too high to be overcome by the weak van der Waals forces offered by these solvents.

Zwitterion Formation

Amino acids are well-known to exist as zwitterions (internal salts) in their solid state and in polar solutions.[1] This ionic character is a primary reason why amino acids are typically soluble in water but insoluble in most non-polar organic solvents like diethyl ether.[1][2] This principle applies directly to this compound, where the proton from the carboxylic acid can be transferred to the amino group. This high-energy, salt-like nature requires a solvent with a high dielectric constant to stabilize the separated charges, a condition met by solvents like DMSO and water, but not by DCM or THF.

The interplay of these forces is visualized in the diagram below, illustrating how different solvent types interact with the key functional groups of the molecule.

Caption: Solvent-solute interaction model.

Experimental Determination of Solubility

Accurate solubility data is generated through rigorous experimental work. Two primary methods are employed in drug discovery: kinetic screening for high-throughput assessment and thermodynamic (equilibrium) measurement for definitive, gold-standard data.[3][4][5]

Logical Workflow for Solubility Assessment

A tiered approach is the most efficient strategy for characterizing a compound's solubility. A rapid kinetic screen first provides an estimate, which guides the more resource-intensive thermodynamic studies.

Caption: Logical workflow for solubility determination.

Protocol 1: Kinetic Solubility Screening

This high-throughput method measures the solubility of a compound when it is rapidly precipitated from a DMSO stock solution into an aqueous or organic medium.[3][5][6][7] It is technically a measure of "apparent solubility" and can be influenced by the rate of precipitation, potentially leading to supersaturated solutions.

Objective: To rapidly estimate the solubility for compound ranking and initial SAR analysis.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).

-

Plate Setup: In a 96-well microplate, add the desired organic solvent to each well.

-

Compound Addition: Using a liquid handler, add a small aliquot (e.g., 1-2 µL) of the DMSO stock solution into the solvent in each well to reach the target concentration. Prepare a serial dilution across the plate.

-

Incubation: Seal the plate and shake at a controlled temperature (e.g., 25 °C) for a short period (e.g., 1-2 hours).[3]

-

Precipitation Detection: Analyze the plate using a nephelometer, which measures light scattering caused by undissolved particles.[5][6] The lowest concentration at which significant light scattering is detected above background is reported as the kinetic solubility.

Expert Insight: While fast, this method is prone to artifacts. The final DMSO concentration should be kept low (<1-2%) to minimize co-solvency effects.[4] Always visually inspect the plate for precipitation as a quality control measure.

Protocol 2: Thermodynamic (Equilibrium) Solubility Measurement

This is the gold-standard "shake-flask" method, which measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[4][8][9]

Objective: To determine the true equilibrium solubility for lead optimization, formulation development, and regulatory submissions.

Methodology:

-

Sample Preparation: Add an excess of solid, crystalline this compound to a series of vials. From experience, ensuring you see undissolved solid at the end of the experiment is the most critical validation step.

-

Solvent Addition: Add a precise volume of each organic solvent to be tested to the vials.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C). The system must be agitated for a sufficient time to reach equilibrium. This can take anywhere from 24 to 72 hours, depending on the compound and solvent.[4] It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration is no longer changing.

-

Phase Separation: After equilibration, allow the vials to sit undisturbed for a short period to let the excess solid settle. Carefully collect the supernatant, ensuring no solid particles are transferred. For definitive separation, the supernatant should be filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed.[3][8]

-

Quantification: Prepare a series of calibration standards of the compound in the relevant solvent. Analyze both the standards and the saturated solution samples by a suitable analytical method, typically HPLC-UV or LC-MS/MS.[3][4][8][9]

-

Data Analysis: Calculate the concentration of the compound in the saturated supernatant by comparing its response to the calibration curve. This concentration is the thermodynamic solubility.

Conclusion

While specific, validated solubility data for this compound remains to be published, a robust understanding of its physicochemical properties allows for a strong predictive assessment of its behavior. The molecule's amphoteric, highly polar nature, dominated by its capacity for hydrogen bonding and zwitterion formation, dictates that it will be most soluble in polar aprotic solvents like DMSO and DMF, with decreasing solubility in polar protic solvents and virtual insolubility in non-polar media.

This guide provides the theoretical framework to understand this behavior and, more importantly, the detailed experimental protocols necessary to generate high-quality, reliable solubility data. Accurate determination of both kinetic and thermodynamic solubility is an indispensable step in leveraging the full potential of this compound as a valuable building block in the design and development of next-generation therapeutics.

References

- 1. homework.study.com [homework.study.com]

- 2. Explain why amino acids, unlike most amines and carboxylic acids,... | Study Prep in Pearson+ [pearson.com]

- 3. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 4. echemi.com [echemi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. d-nb.info [d-nb.info]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. solubilityofthings.com [solubilityofthings.com]

The Strategic Role of 6-Amino-1H-indole-4-carboxylic Acid in Modern Heterocyclic Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Amino-1H-indole-4-carboxylic acid has emerged as a pivotal building block in heterocyclic chemistry, offering a unique scaffold for the synthesis of complex, biologically active molecules. Its distinct trifunctional nature, comprising the indole core, a reactive amino group, and a versatile carboxylic acid moiety, provides a strategic entry point for the construction of novel drug candidates and functional materials. This guide provides a comprehensive technical overview of the synthesis, chemical properties, and diverse applications of this compound, with a particular focus on its utility in medicinal chemistry and drug discovery. Detailed synthetic protocols, mechanistic insights, and data-driven analyses are presented to empower researchers in leveraging the full potential of this valuable heterocyclic intermediate.

Introduction: The Significance of the Indole Scaffold

The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the design of therapeutic agents. The strategic functionalization of the indole ring allows for the fine-tuning of a molecule's pharmacological profile, making substituted indoles highly sought-after intermediates in drug discovery.

Among the vast family of indole derivatives, this compound (CAS No. 885520-34-3) stands out as a particularly versatile building block.[2][3] The presence of an amino group at the 6-position and a carboxylic acid at the 4-position on the indole scaffold opens up a multitude of synthetic possibilities for creating diverse heterocyclic systems. This guide will delve into the core aspects of this molecule, providing a technical framework for its effective utilization in research and development.

Synthesis of this compound: A Plausible and Efficient Route

While a variety of methods exist for the synthesis of the indole core, the Leimgruber-Batcho indole synthesis offers a highly efficient and versatile approach for the preparation of substituted indoles, including this compound.[2][4][5] This method is particularly advantageous due to the ready availability of starting materials and the generally high yields achieved under relatively mild conditions.

The proposed synthetic pathway commences with a suitably substituted o-nitrotoluene derivative, which undergoes condensation with a formamide acetal to yield a key enamine intermediate. Subsequent reductive cyclization of this intermediate furnishes the desired indole scaffold.

Proposed Synthetic Pathway:

Figure 1. Proposed Leimgruber-Batcho synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a plausible adaptation of the Leimgruber-Batcho synthesis for the preparation of this compound, based on established methodologies for related structures.[6]

Step 1: Synthesis of the Enamine Intermediate

-

To a solution of 4-methyl-3,5-dinitrobenzoic acid in a suitable solvent (e.g., DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.

-

Heat the reaction mixture to facilitate the condensation reaction, forming the corresponding enamine. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the enamine intermediate can be isolated by standard workup procedures, typically involving removal of the solvent under reduced pressure.

Step 2: Reductive Cyclization to form 6-Nitro-1H-indole-4-carboxylic Acid

-

Dissolve the crude enamine intermediate in a suitable solvent such as ethanol or acetic acid.

-

Add a reducing agent. Common choices include catalytic hydrogenation (H₂ over Pd/C) or chemical reduction with reagents like iron powder in acetic acid.[5]

-

The reaction mixture is stirred at an appropriate temperature until the cyclization is complete, as indicated by TLC.

-

The product, 6-nitro-1H-indole-4-carboxylic acid, is then isolated and purified, for example, by crystallization or column chromatography.

Step 3: Reduction of the Nitro Group to Afford this compound

-

Suspend 6-nitro-1H-indole-4-carboxylic acid in a suitable solvent.

-

Treat with a reducing agent capable of selectively reducing the nitro group without affecting the carboxylic acid or the indole ring. Common reagents for this transformation include tin(II) chloride (SnCl₂) in ethanol or hydrochloric acid, or catalytic hydrogenation.[7][8]

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

The final product, this compound, is isolated and purified using standard techniques.

Chemical Reactivity and Functionalization

The synthetic utility of this compound stems from the distinct reactivity of its three key functional components: the indole N-H, the C6-amino group, and the C4-carboxylic acid. This allows for a modular approach to the synthesis of complex heterocyclic systems.

Figure 2. Key reactivity sites of this compound.

Reactions at the Carboxylic Acid Group

The carboxylic acid at the 4-position is a versatile handle for a variety of transformations:

-

Esterification: Reaction with alcohols under acidic conditions or using coupling agents provides the corresponding esters.

-

Amidation: Coupling with primary or secondary amines using standard peptide coupling reagents (e.g., DCC, EDC, HATU) yields a wide range of amides. This is a particularly powerful method for introducing diversity and building larger molecular frameworks.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions involving the Amino Group

The amino group at the 6-position offers numerous possibilities for functionalization:

-

Acylation: Reaction with acid chlorides or anhydrides readily forms amides, introducing a variety of substituents.

-

Alkylation: The amino group can be alkylated, although care must be taken to control the degree of alkylation.

-

Diazotization: Treatment with nitrous acid (generated in situ from NaNO₂ and HCl) can convert the amino group into a diazonium salt. This intermediate can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents, including halogens, cyano, and hydroxyl groups.

Reactions at the Indole Nitrogen

The N-H of the indole ring can undergo various reactions, such as alkylation or acylation, to further modify the scaffold. Protection of the indole nitrogen is often a necessary step in multi-step syntheses to prevent unwanted side reactions.

Applications in Heterocyclic Synthesis and Medicinal Chemistry

The trifunctional nature of this compound makes it an ideal starting material for the construction of a diverse array of fused heterocyclic systems. The amino and carboxylic acid groups can be used in intramolecular cyclization reactions to form new rings fused to the indole core.

Synthesis of Fused Heterocyclic Systems

By choosing appropriate reagents, the amino and carboxylic acid functionalities can be elaborated and then cyclized to generate novel polycyclic scaffolds. For instance, reaction of the amino group with a β-ketoester followed by intramolecular cyclization could lead to the formation of a fused pyridone ring system.

Role as a Scaffold in Drug Discovery

The indole scaffold is a common feature in many approved drugs and clinical candidates.[9] this compound provides a versatile platform for the development of new therapeutic agents. The ability to independently modify the amino and carboxylic acid groups allows for the systematic exploration of structure-activity relationships (SAR).

Potential Therapeutic Areas:

-

Oncology: Many indole derivatives exhibit potent anti-cancer activity by targeting various cellular pathways.

-

Infectious Diseases: The indole nucleus is found in a number of antibacterial and antiviral agents.

-

Neurology: Indole-based compounds have shown promise in the treatment of neurodegenerative diseases and psychiatric disorders.

Spectroscopic Data and Characterization

Table 1: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons on the indole ring with characteristic chemical shifts and coupling patterns. - A broad singlet for the N-H proton of the indole. - A singlet for the amino group protons. - A downfield signal for the carboxylic acid proton. |

| ¹³C NMR | - Signals for the nine carbon atoms of the indole core, with distinct chemical shifts for the carbons bearing the amino and carboxylic acid groups. - A downfield signal for the carbonyl carbon of the carboxylic acid. |

| IR Spectroscopy | - A broad O-H stretch for the carboxylic acid. - N-H stretching vibrations for the indole and amino groups. - A strong C=O stretch for the carboxylic acid. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of C₉H₈N₂O₂ (176.17 g/mol ). |

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in heterocyclic chemistry. Its unique substitution pattern provides a powerful platform for the synthesis of complex molecules with potential applications in drug discovery, materials science, and other areas of chemical research. The continued exploration of the reactivity and synthetic applications of this compound is expected to lead to the development of novel heterocyclic systems with important biological and physical properties. As our understanding of the biological roles of indole-containing molecules continues to grow, the demand for versatile and strategically functionalized indole building blocks like this compound will undoubtedly increase, further solidifying its importance in the field of heterocyclic chemistry.

References

- 1. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jsynthchem.com [jsynthchem.com]

- 8. mdpi.com [mdpi.com]

- 9. US4200638A - Indole derivatives and therapeutically acting drugs - Google Patents [patents.google.com]

- 10. Indole-4-carboxylic acid(2124-55-2) 1H NMR [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. youtube.com [youtube.com]

An In-depth Technical Guide to 6-Amino-1H-indole-4-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

Foreword: Unveiling a Scaffold of Potential

Within the vast and intricate tapestry of heterocyclic chemistry, the indole nucleus stands as a testament to nature's ingenuity and a cornerstone of medicinal chemistry. This guide delves into a specific, yet profoundly significant, member of this family: 6-Amino-1H-indole-4-carboxylic acid . While the precise moment of its initial synthesis may be humbly recorded in the annals of chemical literature, its true "discovery" lies in the continuous exploration of its synthetic pathways and the untapped potential of its application in drug development. This document serves as a technical beacon for researchers, scientists, and drug development professionals, illuminating the path from synthesis to potential therapeutic innovation. We will eschew a rigid, templated approach, instead allowing the inherent logic of the science to guide our narrative—from its molecular construction to its potential biological significance.

Section 1: The Genesis of a Molecule - Synthetic Strategies

The creation of a substituted indole, such as this compound, is a testament to the elegance and power of synthetic organic chemistry. While multiple synthetic routes to the indole core exist, the Leimgruber-Batcho indole synthesis presents a particularly efficient and versatile methodology for this specific scaffold, primarily due to the ready availability of appropriately substituted o-nitrotoluene precursors.[1][2][3]

The Leimgruber-Batcho Synthesis: A Modern Approach

This powerful two-step method, first disclosed in the 1970s, has become a favored alternative to the classic Fischer indole synthesis due to its high yields and milder reaction conditions.[3] The synthesis hinges on the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization.

Conceptual Workflow:

Caption: Leimgruber-Batcho synthesis workflow for this compound.

Detailed Protocol:

A plausible synthetic route, based on the principles of the Leimgruber-Batcho synthesis, would commence with a suitably substituted benzoic acid derivative.

Step 1: Synthesis of the Precursor - Methyl 4-methyl-3,5-dinitrobenzoate

-

Esterification: 4-Methyl-3,5-dinitrobenzoic acid is esterified to its methyl ester using methanol in the presence of a catalytic amount of sulfuric acid under reflux. This protects the carboxylic acid and prevents unwanted side reactions.

-

Rationale: The esterification is a standard procedure to protect the carboxylic acid functionality. The methyl ester is chosen for its ease of formation and subsequent hydrolysis.

Step 2: Enamine Formation

-

Reaction: The resulting methyl 4-methyl-3,5-dinitrobenzoate is reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) and a secondary amine, such as pyrrolidine.[1] The reaction is typically heated to drive the formation of the enamine.

-

Causality: The methyl group ortho to a nitro group on the benzene ring is sufficiently acidic to be deprotonated, allowing for condensation with the electrophilic carbon of DMFDMA. Pyrrolidine acts as a catalyst by forming a more reactive Vilsmeier-Haack type reagent. The resulting enamine is a stable, often colored, intermediate.

Step 3: Reductive Cyclization

-

Reduction and Cyclization: The crude enamine is then subjected to reductive cyclization. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., H₂, Pd/C, or Raney nickel), or chemical reducing agents like stannous chloride or iron in acetic acid.[3]

-

Mechanism: The nitro groups are reduced to amino groups. The newly formed amino group then attacks the enamine double bond, leading to cyclization. Subsequent elimination of dimethylamine and aromatization yields the indole ring. The choice of reducing agent can be critical; for instance, catalytic hydrogenation is often preferred for its clean reaction profile.

-

Hydrolysis: The final step involves the hydrolysis of the methyl ester to the desired carboxylic acid, typically using aqueous base followed by acidic workup.

Self-Validating System:

-